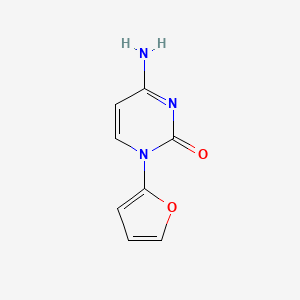
2(1H)-Pyrimidinone, 4-amino-1-(2-furanyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(2-furanyl)-2(1H)-pyrimidinone is a heterocyclic compound that contains both a pyrimidine and a furan ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-furanyl)-2(1H)-pyrimidinone typically involves the condensation of appropriate precursors that form the pyrimidine ring, followed by the introduction of the furan ring. Common starting materials might include aminopyrimidines and furanyl derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反应分析
Types of Reactions
4-Amino-1-(2-furanyl)-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while substitution reactions could introduce various functional groups onto the pyrimidine ring.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, or materials science.
作用机制
The mechanism of action of 4-Amino-1-(2-furanyl)-2(1H)-pyrimidinone would depend on its specific interactions with molecular targets. It could act by binding to enzymes, receptors, or nucleic acids, thereby modulating biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
4-Amino-2(1H)-pyrimidinone: Lacks the furan ring, potentially altering its biological activity.
1-(2-Furanyl)-2(1H)-pyrimidinone: Lacks the amino group, which could affect its reactivity and interactions.
Uniqueness
4-Amino-1-(2-furanyl)-2(1H)-pyrimidinone is unique due to the presence of both the amino group and the furan ring, which can confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
64567-40-4 |
|---|---|
分子式 |
C8H7N3O2 |
分子量 |
177.16 g/mol |
IUPAC 名称 |
4-amino-1-(furan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C8H7N3O2/c9-6-3-4-11(8(12)10-6)7-2-1-5-13-7/h1-5H,(H2,9,10,12) |
InChI 键 |
UHEPKAWQJBIWCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)N2C=CC(=NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)

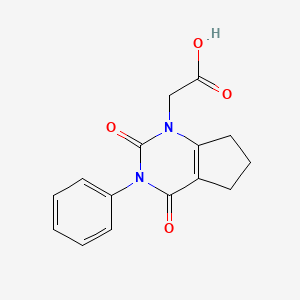
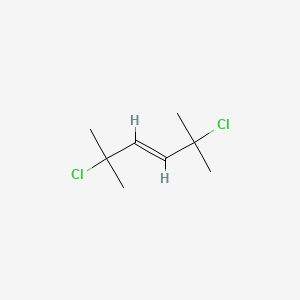
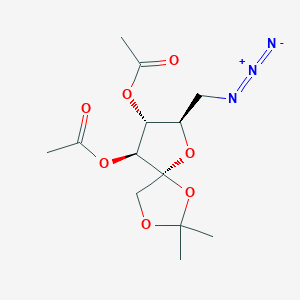
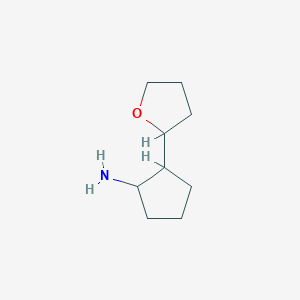
![5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B13809440.png)
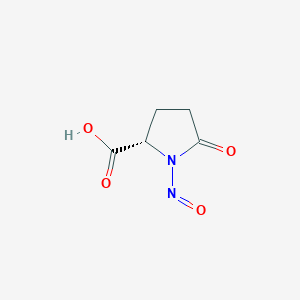
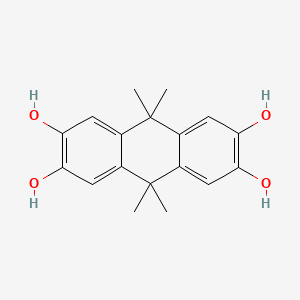
![2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid](/img/structure/B13809452.png)
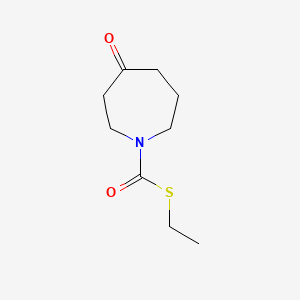
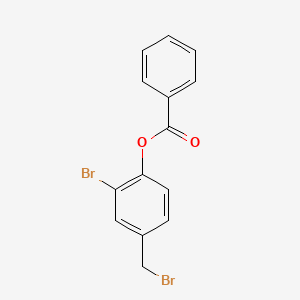
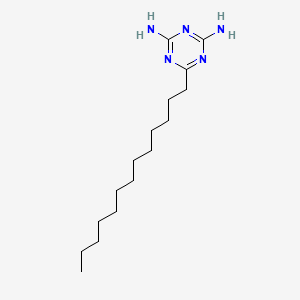
![5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine](/img/structure/B13809491.png)
